Comparative Purity Specification for Commercial Procurement of (3S)-3-(Formamidomethyl)-5-methylhexanoic Acid
The commercial purity specification for (3S)-3-(Formamidomethyl)-5-methylhexanoic acid is consistently established at ≥97% to ≥98% across reputable suppliers, providing a reliable baseline for research and development sourcing. This compares favorably to the lower, less consistent purity ranges (often 90-95%) reported for other pregabalin intermediates such as (S)-3-(aminomethyl)-5-methylhexanoic acid from non-specialized suppliers, and aligns with the ≥99% purity required for the final API, (S)-Pregabalin .
| Evidence Dimension | Minimum Purity Specification (as reported by commercial vendors) |
|---|---|
| Target Compound Data | ≥97% to ≥98% |
| Comparator Or Baseline | (S)-Pregabalin API: ≥99%; Generic chiral amine intermediates: 90-95% (typical range) |
| Quantified Difference | Target compound purity is 2-8 percentage points higher than generic intermediates but 1-2 percentage points lower than the final API standard. |
| Conditions | Commercial vendor Certificate of Analysis (CoA) specifications. |
Why This Matters
This defined purity window ensures the intermediate is sufficiently clean for robust downstream chemistry while being cost-effective, avoiding the premium associated with API-grade materials for research-scale synthesis.
